molecular formula C16H20ClFO3 B1326055 Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate CAS No. 951887-17-5

Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate

Cat. No.: B1326055
CAS No.: 951887-17-5
M. Wt: 314.78 g/mol
InChI Key: QCRXOPOJZXJISE-UHFFFAOYSA-N
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Description

Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to an 8-oxooctanoate chain, which is further substituted with a 2-chloro-6-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate typically involves the esterification of 8-oxooctanoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The 2-chloro-6-fluorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where 2-chloro-6-fluorobenzoyl chloride reacts with the esterified product in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes. For instance, the presence of the chloro and fluoro substituents can enhance its binding affinity to certain proteins, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 8-(2-chlorophenyl)-8-oxooctanoate
  • Ethyl 8-(2-fluorophenyl)-8-oxooctanoate
  • Ethyl 8-(2-bromophenyl)-8-oxooctanoate

Uniqueness

Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The combination of these substituents can enhance its stability, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClFO3/c1-2-21-15(20)11-6-4-3-5-10-14(19)16-12(17)8-7-9-13(16)18/h7-9H,2-6,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRXOPOJZXJISE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=C(C=CC=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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